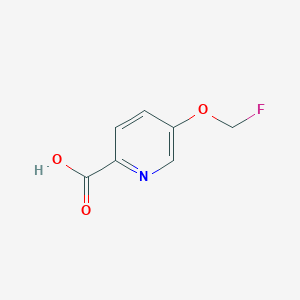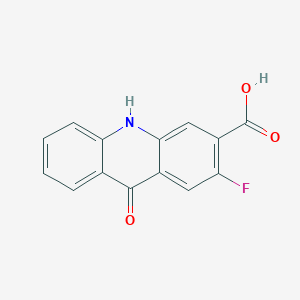
(2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID, also known as α-acetamidocinnamic acid, is an organic compound with the molecular formula C₁₁H₁₁NO₃. It is a derivative of cinnamic acid, where the amino group is acetylated. This compound is known for its crystalline structure and is used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID can be synthesized through the azlactone route. The process involves the reaction of acetylglycine with benzaldehyde in the presence of acetic anhydride and anhydrous sodium acetate. The mixture is heated under reflux, resulting in the formation of the azlactone intermediate, which is then hydrolyzed to yield 2-acetaminocinnamic acid .
Industrial Production Methods: Industrial production of 2-acetaminocinnamic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the acetyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-acetaminocinnamic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the regulation of inflammatory responses and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Cinnamic Acid: The parent compound, differing by the presence of an amino group in 2-acetaminocinnamic acid.
Acetylcinnamic Acid: Similar structure but lacks the amino group.
Phenylalanine Derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness: (2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID is unique due to its specific combination of acetyl and amino groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
3-(2-acetamidophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
ANVZQEASRUZEQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1C=CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
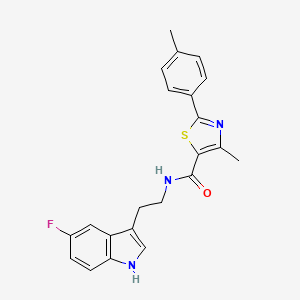
![{2-[(Methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B8692408.png)


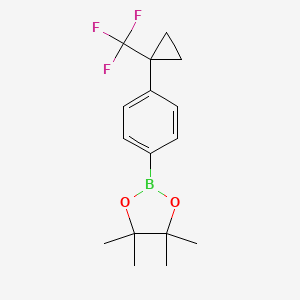
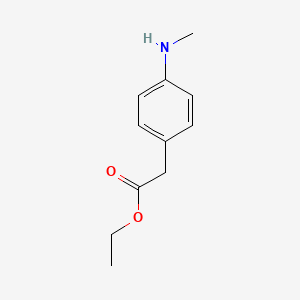

![N-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B8692468.png)
![3-[(Pyridin-2-yl)methyl]phenol](/img/structure/B8692477.png)


